1-Amino-6-cyanonaphthalene
Overview
Description
1-Amino-6-cyanonaphthalene is an organic compound with the molecular formula C11H8N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a cyano group at the sixth position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, material science, and as a building block for more complex chemical entities .
Mechanism of Action
Biochemical Pathways
It’s worth noting that polycyclic aromatic hydrocarbons (pahs), a class of compounds to which 1-amino-6-cyanonaphthalene belongs, are known to interact with various biochemical pathways .
Pharmacokinetics
For instance, it has been suggested that the compound has high gastrointestinal absorption and is BBB permeant . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It’s worth noting that environmental conditions can significantly impact the behavior of pahs . For instance, PAHs have been found in the interstellar medium (ISM), where they can undergo various chemical reactions influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-6-cyanonaphthalene can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by reduction and subsequent cyanation. The nitration step introduces a nitro group, which is then reduced to an amino group.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as catalytic hydrogenation and the use of cyanating agents under controlled conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-6-cyanonaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Amino-6-cyanonaphthalene has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Comparison with Similar Compounds
- 1-Amino-5-cyanonaphthalene
- 1-Amino-7-cyanonaphthalene
- 2-Amino-6-cyanonaphthalene
Comparison: 1-Amino-6-cyanonaphthalene is unique due to the specific positioning of the amino and cyano groups on the naphthalene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .
Properties
IUPAC Name |
5-aminonaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQQTJNDIPSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562928 | |
Record name | 5-Aminonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73399-92-5 | |
Record name | 5-Aminonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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